molecular formula C7H8O2 B3022707 1-(3-Methylfuran-2-yl)ethan-1-one CAS No. 13101-45-6

1-(3-Methylfuran-2-yl)ethan-1-one

Cat. No.: B3022707
CAS No.: 13101-45-6
M. Wt: 124.14 g/mol
InChI Key: RJBGVAIXGHZIDY-UHFFFAOYSA-N
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Description

1-(3-Methylfuran-2-yl)ethan-1-one is an organic compound with the molecular formula C₇H₈O₂. It is a derivative of furan, a heterocyclic aromatic compound. This compound is known for its unique structure, which includes a furan ring substituted with a methyl group and an ethanone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylfuran-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the acylation of 3-methylfuran using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methylfuran-2-yl)ethan-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylfuran-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and ethanone group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

    2-Acetylfuran: Similar structure but with an acetyl group at the 2-position of the furan ring.

    3-Methyl-2-furancarboxaldehyde: Contains a formyl group instead of an ethanone group.

    3-Methyl-2-furylmethanol: Features a hydroxymethyl group instead of an ethanone group.

Uniqueness: 1-(3-Methylfuran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds.

Biological Activity

1-(3-Methylfuran-2-yl)ethan-1-one, also known as 3-methyl-2-furylacetone, is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is primarily noted for its occurrence in various natural sources, including plants such as Perilla frutescens and members of the Bignoniaceae family . Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

This compound has the following chemical properties:

  • Molecular Formula : C₈H₈O₂
  • CAS Number : 13101-45-6
  • Structural Features : The compound contains a furan ring substituted with a methyl group and an acetyl group, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, suggesting a protective role against oxidative stress. The compound's mechanism likely involves the donation of hydrogen atoms or electrons to stabilize reactive oxygen species (ROS) .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have revealed its potential as an anticancer agent. The compound has been shown to induce apoptosis in certain cancer cells, possibly through the activation of intrinsic apoptotic pathways. This effect was observed in studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it significantly reduced cell viability .

The biological activities of this compound can be summarized as follows:

  • Antioxidant Mechanism :
    • Scavenging of free radicals.
    • Inhibition of lipid peroxidation.
  • Antimicrobial Mechanism :
    • Disruption of bacterial cell membranes.
    • Inhibition of key metabolic enzymes.
  • Cytotoxic Mechanism :
    • Induction of apoptosis through mitochondrial pathways.
    • Modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, demonstrating the compound's strong antioxidant potential .

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing effective antimicrobial activity at concentrations as low as 50 µg/mL .

Study 3: Cytotoxic Effects on Cancer Cells

A detailed investigation into the cytotoxic effects on MCF-7 and A549 cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 cells .

Properties

IUPAC Name

1-(3-methylfuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGVAIXGHZIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484017
Record name 1-(3-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13101-45-6
Record name 1-(3-Methyl-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13101-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-3-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034877
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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